molecular formula C13H8Cl3N3OS B2560860 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-48-0

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2560860
CAS No.: 338976-48-0
M. Wt: 360.64
InChI Key: ODANSXRMENRCKR-UBKPWBPPSA-N
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Description

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated imidazo-thiazole ring and a dichlorobenzyl oxime group. The molecular formula of this compound is C19H12Cl3N3OS, and it has a molecular weight of 436.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the formation of the imidazo-thiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorination of the imidazo-thiazole ring is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The final step involves the formation of the oxime group by reacting the chlorinated intermediate with 3,4-dichlorobenzyl hydroxylamine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. One known target is the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic pathways. The compound acts as an agonist, promoting the translocation of CAR to the nucleus and modulating the expression of target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorinated imidazo-thiazole ring and the dichlorobenzyl oxime group in 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime imparts unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANSXRMENRCKR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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